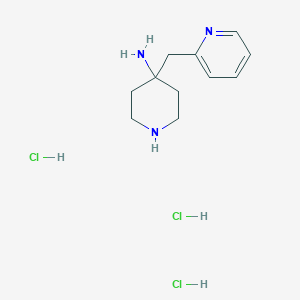

4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, including chlorination, condensation, reductive amination, and lactamization. For instance, Shen Li et al. (2012) detailed the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, through successive chlorination and condensation steps with an overall yield of about 62% (Shen Li, 2012). Similarly, practical syntheses involving reductive amination and subsequent steps have been reported, as in the preparation of key intermediates for potent deoxycytidine kinase inhibitors (Haiming Zhang et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of 4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride and related compounds involves studying the arrangement of atoms within the molecule. Techniques such as NMR, MS, and X-ray crystallography are commonly used for structural confirmation. For example, the structure of novel pyridine derivatives has been confirmed using NMR and X-ray single crystal diffraction (Wu Feng, 2011).

Chemical Reactions and Properties

Chemical reactions involving 4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride and derivatives often involve nucleophilic substitutions, condensations, and cyclization reactions. These reactions are essential for the synthesis of complex molecules with potential pharmacological activities. An example includes the multi-component tether catalysis synthesis of highly functionalized pyrroles via a cascade reaction accompanied by decarboxylation (Kun Li et al., 2019).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride is involved in various synthetic processes and chemical reactions. It is used as an intermediate in the synthesis of certain compounds, including lafutidine. A typical synthesis approach involves chlorination and condensation reactions, yielding products like 2-chloro-4-(piperidin-1-ylmethyl)pyridine, as detailed by Shen Li (2012).

Role in Coordination Polymers

This compound plays a significant role in the construction of helical silver(I) coordination polymers, as explored in the work of Zhuyan Zhang et al. (2013). These polymers exhibit interesting properties like luminescent emission intensities, which vary depending on the nature of the coordinating ligands and metal ions involved.

Applications in Organic Synthesis

The compound is used in organic synthesis to produce a variety of piperidine derivatives. An example is the synthesis of optically pure piperidines from serine, which undergoes Claisen rearrangement to yield piperidine derivatives, a process detailed by H. P. Acharya and D. Clive (2010).

Novel Cascade Reaction

A unique application involves the use of the compound in a multi-component tether catalysis protocol for synthesizing highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles, as described by Kun Li et al. (2019). This novel cascade reaction demonstrates its versatility in introducing pyridin-2-ylmethyl in various heterocycles.

Binding Assays

It also finds application in receptor binding assays. For instance, derivatives of this compound have been synthesized and tested for their binding affinity to dopamine receptors, providing insights into potential ligand-receptor interactions as explored in studies like that of Li Guca (2014).

Substance P Antagonists

The compound has been used in the generation of piperidine(methan)amines, which are potential substance P antagonists, offering insights into neurochemical pathways as investigated by N. Knoops et al. (1997).

Propriétés

IUPAC Name |

4-(pyridin-2-ylmethyl)piperidin-4-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3ClH/c12-11(4-7-13-8-5-11)9-10-3-1-2-6-14-10;;;/h1-3,6,13H,4-5,7-9,12H2;3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOWXIOEMMNOHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=CC=N2)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)

![1-cyclohexyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2490753.png)

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2490755.png)

![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2490756.png)

![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2490758.png)

![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2490760.png)